molecular formula C7H6F2N2O3S B13636929 2,4-Difluoro-5-sulfamoylbenzamide

2,4-Difluoro-5-sulfamoylbenzamide

Cat. No.: B13636929
M. Wt: 236.20 g/mol
InChI Key: BFIJRWJLUJDPBB-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H6F2N2O3S It is characterized by the presence of two fluorine atoms, a sulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-sulfamoylbenzamide typically involves the introduction of fluorine atoms and a sulfamoyl group onto a benzamide backbone. One common method involves the reaction of 2,4-difluoroaniline with sulfamoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4-Difluoro-5-sulfamoylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and processes are also of interest, as it may modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

2,4-Difluoro-5-sulfamoylbenzamide can be compared with other similar compounds, such as:

    2,4-Difluoro-5-chlorobenzamide: Similar structure but with a chlorine atom instead of a sulfamoyl group.

    2,4-Difluoro-5-nitrobenzamide: Contains a nitro group instead of a sulfamoyl group.

    2,4-Difluoro-5-methylbenzamide: Features a methyl group in place of the sulfamoyl group.

The presence of the sulfamoyl group in this compound imparts unique properties, making it particularly useful in certain research and industrial applications .

Properties

Molecular Formula

C7H6F2N2O3S

Molecular Weight

236.20 g/mol

IUPAC Name

2,4-difluoro-5-sulfamoylbenzamide

InChI

InChI=1S/C7H6F2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14)

InChI Key

BFIJRWJLUJDPBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)N

Origin of Product

United States

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